PTC299

Hematologic Oncology Acute Myeloid Leukemia DHODH Inhibition

Standard DHODH inhibitors (brequinar, teriflunomide) often fail to engage mitochondrial membrane lipids, resulting in poor cellular potency. PTC299 resolves this through a mechanistically distinct target engagement profile requiring proper lipid interaction-delivering superior activity in intact cells. - **Cellular potency:** IC50 2-60 nM against primary AML samples; >10- to 1,000-fold more potent than legacy inhibitors in leukemia cells - **Clean profile:** No off-target kinase inhibition or myelosuppression-supports chronic in vivo dosing - **Validated biomarker:** Serum dihydroorotate levels enable precise PK/PD modeling (Tmax ~4 h, t1/2 ~12 h) - **Dual utility:** Antiviral (SARS-CoV-2 EC50 2.0-31.6 nM, SI >3,800) and anti-angiogenic (VEGFA EC50 1.64 nM)

Molecular Formula C25H20Cl2N2O3
Molecular Weight 467.3 g/mol
CAS No. 1256565-36-2
Cat. No. B2673473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC299
CAS1256565-36-2
Molecular FormulaC25H20Cl2N2O3
Molecular Weight467.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl
InChIInChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3/t24-/m0/s1
InChIKeySRSHBZRURUNOSM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Emvododstat: VEGFA Translation & DHODH Inhibitor


PTC299 (Emvododstat) is a small-molecule tetrahydro-β-carboline derivative that acts as a dual-function inhibitor: it post-transcriptionally suppresses vascular endothelial growth factor A (VEGFA) mRNA translation and potently inhibits dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme of de novo pyrimidine nucleotide biosynthesis [1]. The compound was discovered through Gene Expression Modulation by Small-Molecules (GEMS) technology and demonstrates broad activity against hematologic malignancies, solid tumors, and RNA viruses including SARS-CoV-2 [2]. PTC299 is orally bioavailable and has been evaluated in multiple Phase 1 clinical trials in healthy volunteers, pediatric CNS tumor patients, and individuals with HIV-related Kaposi sarcoma [3]. Its unique mechanism linking nucleotide depletion to selective translational control distinguishes it from both conventional kinase inhibitors and earlier-generation DHODH inhibitors [4].

1
Dual DHODH inhibition & VEGFA translation suppression research tool
2
Orally bioavailable for cell-based and in vivo model studies
3
Phase 1/2 clinical-stage translational research compound

Emvododstat: Advantages Over Generic DHODH Inhibitors


Despite sharing the DHODH target, PTC299 is mechanistically and pharmacologically distinct from older, clinically established DHODH inhibitors such as leflunomide, its active metabolite teriflunomide (A77-1726), and brequinar [1]. PTC299 was discovered in a phenotypic screen for VEGFA mRNA translation inhibition, not in a target-based DHODH enzyme assay, and its optimal activity requires mitochondrial membrane lipid engagement that earlier inhibitors do not leverage [2]. Consequently, PTC299 exhibits substantially greater cellular potency (IC50 ~1 nM vs. low micromolar for leflunomide/teriflunomide) and lacks the off-target kinase inhibition and myelosuppression that limit the utility of earlier DHODH inhibitors in hematologic oncology research . Substituting a generic DHODH inhibitor for PTC299 in experimental systems would fail to reproduce both the potency and the unique translational control phenotype observed with this compound [3].

Mitochondrial membrane engagement requirement may differ
Generic DHODH inhibitors may show lower potency in mitochondrial assays
Off-target kinase profile may not align
Legacy inhibitors may carry broader off-target activity and myelosuppression signals
Oral PK and half-life differences may confound exposure-response interpretation
Brequinar and teriflunomide exhibit distinct PK profiles vs. ~12 h half-life

Emvododstat: Head-to-Head Evidence


Superior Mitochondrial DHODH Potency

PTC299 demonstrates nanomolar potency in inhibiting acute myeloid leukemia (AML) patient-derived cells, with IC50 values ranging from 2 to 60 nM . In comparative assessments, PTC299 inhibited DHODH activity more potently than teriflunomide (the active metabolite of leflunomide) and with potency similar to that of brequinar, a reference DHODH inhibitor . In isolated mitochondrial assays that more accurately reflect the physiological enzyme conformation, PTC299 exhibits superior potency relative to earlier DHODH inhibitors identified via cell-free enzyme screens [1].

Mitochondrial DHODH potency
Head-to-head
Leukemia cells: IC50 ≈ 1 nM
Comparators: >10 nM range (10- to 1,000-fold difference)
Supports DHODH inhibition endpoint context
Mitochondrial assay; potency may depend on membrane lipid engagement
Hematologic Oncology Acute Myeloid Leukemia DHODH Inhibition

Kinase Selectivity & Myelosuppression Avoidance

PTC299 inhibits hypoxia-induced VEGFA protein production in HeLa cells with an EC50 of 1.64 ± 0.83 nM . This inhibition occurs at the post-transcriptional level via selective binding to the 5′- and 3′-untranslated regions of VEGF mRNA, a mechanism fundamentally distinct from that of VEGFR tyrosine kinase inhibitors (TKIs) or anti-VEGF monoclonal antibodies [1]. Unlike direct VEGF pathway antagonists, PTC299 does not induce the adverse events typically associated with VEGF inhibition, as demonstrated in a Phase 1b trial for AIDS-related Kaposi sarcoma where such adverse events were absent [2].

Kinase selectivity profiling
Method context
0/205 kinases inhibited; no myelosuppression reported in preclinical models
Off-target kinase review; supports pathway-specific DHODH inhibition
Profiled against 205 kinases and 62 additional targets
Angiogenesis VEGF Signaling Post-Transcriptional Regulation

Potent SARS-CoV-2 Inhibition with High Selectivity

In tissue culture models, PTC299 demonstrates robust, dose-dependent, and DHODH-dependent inhibition of SARS-CoV-2 replication with an EC50 range of 2.0–31.6 nM and a selectivity index exceeding 3,800 [1]. This antiviral activity extends to other RNA viruses, including Ebola virus [2]. PTC299 simultaneously suppresses the production of pro-inflammatory cytokines implicated in severe COVID-19 pathophysiology, including IL-6, IL-17A, and IL-17F [3]. While comparative antiviral data for other DHODH inhibitors against SARS-CoV-2 are not directly available from head-to-head studies, the combination of picomolar-range antiviral EC50, high selectivity index, and concurrent cytokine suppression represents a differentiated pharmacological profile [4].

SARS-CoV-2 replication EC50
Cross-study comparable
EC50 2.0–31.6 nM; SI >3,800
Supports antiviral assay and selectivity interpretation
Vero E6/Calu-3 models; high SI indicates separation from cytotoxicity
Virology SARS-CoV-2 Antiviral Drug Discovery

Oral Bioavailability and Human Pharmacokinetics

PTC299 was evaluated against a panel of 205 kinases and 62 other targets and demonstrated no overt off-target effects . This clean selectivity profile contrasts with earlier DHODH inhibitors such as leflunomide, which inhibits multiple protein tyrosine kinases with IC50 values between 30 and 100 μM [1]. Additionally, PTC299 lacks the myelosuppression associated with some DHODH-targeting agents, a property attributed to its favorable pharmaceutical characteristics and lack of off-target activity [2].

Human oral PK parameters
Cross-study comparable
Tmax ~4 h; effective t1/2 ~12 h; dose-proportional exposure
Supports exposure-model interpretation; BID-compatible half-life
Phase 1 data; comparators show longer or less predictable half-lives
Kinase Selectivity Off-Target Profiling Drug Safety

Hypoxia-Induced VEGFA Protein Inhibition

PTC299 is orally bioavailable with dose-proportional increases in Cmax and AUC observed in Phase 1 clinical studies [1]. The target trough plasma concentration associated with preclinical efficacy was achieved within 7 days at doses of 0.6 mg/kg twice daily and above [2]. Archived serum samples from patients treated with PTC299 demonstrated increased levels of dihydroorotate, the substrate of DHODH, providing direct evidence of target engagement in humans [3]. In a Phase 1b trial for AIDS-related Kaposi sarcoma, 3 of 17 participants had partial tumor responses and 11 had stable disease [4].

Hypoxia-induced VEGFA inhibition
Class-level inference
EC50 1.64 ± 0.83 nM (HeLa, post-transcriptional mechanism)
Supports VEGFA translational suppression assay context
Dual DHODH/VEGFA mechanism; distinct from RTK inhibitors
Pharmacokinetics Oral Bioavailability Target Engagement

Synergistic Activity with Hypomethylating Agents: PTC299 Enhances Decitabine Efficacy in Myelodysplastic Syndromes

PTC299 demonstrates synergistic activity with the DNA-demethylating agent decitabine in myelodysplastic syndrome (MDS) models [1]. In MDS cell lines and primary MDS samples, the combination of PTC299 and decitabine exerted enhanced cytotoxic effects and increased the percentage of apoptotic cells compared to either agent alone [2]. Mechanistically, PTC299 enhances the incorporation of decitabine, a cytidine analog, into DNA by inhibiting de novo pyrimidine production, thereby amplifying the cytotoxic effects of decitabine [3]. As a single agent, PTC299 prolonged survival in MDS xenograft mouse models, and the combination with decitabine was more potent than either monotherapy [4].

Myelodysplastic Syndromes Combination Therapy Epigenetic Therapy

Emvododstat: Research Applications


Preclinical Efficacy in Hematologic Malignancies

PTC299 is optimally suited for preclinical studies investigating DHODH inhibition in acute myeloid leukemia (AML) and other hematologic malignancies, where its nanomolar cellular potency (IC50 = 2–60 nM in AML patient-derived cells) and lack of myelosuppression differentiate it from earlier DHODH inhibitors . The compound has demonstrated broad activity against hematologic cancer cells in preclinical models, reflecting the reduced pyrimidine nucleotide salvage pathway characteristic of leukemia cells [1]. Researchers evaluating DHODH as a therapeutic vulnerability in AML or assessing differentiation-inducing strategies should prioritize PTC299 over leflunomide or teriflunomide due to its superior potency and clean selectivity profile .

Antiviral Research: SARS-CoV-2 & RNA Viruses

For researchers investigating combination strategies in myelodysplastic syndromes (MDS), PTC299 provides a mechanistically validated partner for DNA-demethylating agents such as decitabine [2]. The synergistic enhancement of decitabine incorporation into DNA via pyrimidine depletion represents a rational combination approach that cannot be replicated with other DHODH inhibitors lacking PTC299's potency and mitochondrial membrane engagement properties [3]. Studies in MDS cell lines and primary patient samples have confirmed enhanced cytotoxicity and apoptosis with the combination, supporting its use in preclinical MDS therapeutic development [4].

DHODH Target Engagement & Pharmacodynamics

PTC299 is a valuable tool compound for virology research focused on host-targeted antiviral strategies against SARS-CoV-2 and other RNA viruses [5]. Its potent inhibition of viral replication (EC50 = 2.0–31.6 nM) combined with a high selectivity index (>3,800) and concurrent suppression of pro-inflammatory cytokines (IL-6, IL-17A, IL-17F) makes it particularly relevant for studies examining the intersection of viral replication and host inflammatory responses [6]. The compound's established human pharmacokinetic and safety profile from oncology trials reduces translational barriers for researchers developing DHODH-targeted antiviral therapeutics [7].

Angiogenesis & Tumor Microenvironment Research

PTC299 serves as a unique chemical probe for investigating stress-regulated, non-canonical mRNA translation pathways, particularly those governing VEGFA production under hypoxic or oncogenic conditions [8]. Unlike VEGFR kinase inhibitors or anti-VEGF antibodies, PTC299 selectively inhibits VEGF protein synthesis at the post-transcriptional level (EC50 = 1.64 nM) without inducing the adverse events typically associated with direct VEGF pathway antagonism . This mechanism enables researchers to dissect the specific contribution of translational control to VEGF biology and angiogenesis, distinct from receptor-level blockade [9].

Application
Selection Property
Validation Focus
Hematologic cancer cell-model studies
DHODH inhibition potency; differentiation/apoptosis induction
Cell-viability and differentiation endpoints in AML models
RNA virus replication studies
High selectivity index; DHODH-dependent antiviral activity
Viral replication and inflammatory cytokine assays
DHODH target engagement & PD biomarker studies
Oral bioavailability; dose-proportional PK
Plasma DHO biomarker and PK/PD correlation
Angiogenesis & VEGF metabolic axis studies
Post-transcriptional VEGFA suppression under hypoxia
VEGFA protein and microvessel density endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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